molecular formula C8H3Cl2FN2 B1352988 2,3-Dichloro-6-fluoroquinoxaline CAS No. 76089-04-8

2,3-Dichloro-6-fluoroquinoxaline

Cat. No. B1352988
CAS RN: 76089-04-8
M. Wt: 217.02 g/mol
InChI Key: VVVJWGDOTVMBNA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluoroquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

2,3-Dichloro-6-fluoroquinoxaline is a useful building block that can be used as a reaction component in the synthesis of other compounds . It is a versatile intermediate that can be used in the synthesis of fine chemicals and pharmaceuticals .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-6-fluoroquinoxaline is 1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,3-Dichloro-6-fluoroquinoxaline is a light-red to brown solid .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

2,3-Dichloro-6-fluoroquinoxaline has been utilized in the synthesis of new quinoxaline derivatives. An example is the study by Maichrowski et al. (2013) where over 30 new quinoxaline derivatives were created with unique substitution patterns, demonstrating its versatility as a starting compound in synthesizing polyfunctionalized quinoxaline derivatives (Maichrowski et al., 2013).

Development of Synthetic Routes

In another research, Baek and Harris (2005) developed an efficient synthetic route for a self-polymerizable monomer mixture, utilizing intermediates including 3-phenyl-6-fluoroquinoxaline. This work demonstrates the use of fluoroquinoxaline derivatives in optimizing synthetic routes for monomer mixtures (Baek & Harris, 2005).

Nucleophilic Displacement Reactions

Rutner and Spoerri (1966) presented a method for the preparation of 2-fluoroquinoxaline by a Balz-Schiemann reaction, showcasing the potential of 2,3-Dichloro-6-fluoroquinoxaline in nucleophilic reactions (Rutner & Spoerri, 1966).

Regioselective Substitution

A study by Ford et al. (2000) highlights the regioselective substitution of 2,3-dichloro-6-amino-quinoxaline, illustrating its utility in achieving specific chemical modifications and producing compounds with distinct regiochemistry (Ford et al., 2000).

Preparation of Quinoxaline Inhibitors

Zhang et al. (2006) utilized 6-fluoroquinoxaline for preparing a library of 6-aminoquinoxalines, which were potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), indicating the compound's applicability in biological assays and inhibitor synthesis (Zhang et al., 2006).

Antimicrobial Activity Studies

El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines through functionalization of 2,3-dichloroquinoxaline and evaluated their antimicrobial activities, showcasing its application in developing compounds with potential biological activities (El-Atawy et al., 2019).

properties

IUPAC Name

2,3-dichloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJWGDOTVMBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluoroquinoxaline

CAS RN

76089-04-8
Record name 2,3-DICHLORO-6-FLUOROQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DR Romer - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
A convenient and high‐yielding synthesis of 2,3‐dichloroquinoxalines from the corresponding 2,3‐dihydroxyquinoxalines has been developed. Treatment of a slurry of the 2,3‐…
Number of citations: 58 onlinelibrary.wiley.com
PM Zhang, YW Li, J Zhou, LL Gan… - Journal of …, 2018 - Wiley Online Library
An efficient one‐pot reaction has been developed for the synthesis of 2,3‐dichloroquinoxaline derivatives 3a–n. The reaction was performed in two steps via a silica gel catalyzed …
Number of citations: 9 onlinelibrary.wiley.com
R Sarges, HR Howard, RG Browne… - Journal of medicinal …, 1990 - ACS Publications
A series of 4-amino [l, 2, 4] triazolo [4, 3-a] quinoxalines has been prepared. Many compounds from this class reduce immobility inPorsolt’s behavioral despair model in rats upon acute …
Number of citations: 530 pubs.acs.org
S Ceccarelli, A D'Alessandro, M Prinzivalli… - European journal of …, 1998 - Elsevier
The syntheses and A 1 adenosine receptor affinities of a number of imidazo[1,2-a]quinoxalin-4-amines are reported. Structure—activity relationships within the series and in comparison …
Number of citations: 43 www.sciencedirect.com
M Inoue, Y Fujii, Y Matsumoto… - European Journal of …, 2019 - Wiley Online Library
Syntheses of inwardly and outwardly directed allylsilanes those are tethered to new inherently chiral cavitands are described. Oxidized with mCPBA, these allylsilanes result in …

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